molecular formula C19H20ClN7O B2915758 1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1428356-58-4

1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2915758
CAS No.: 1428356-58-4
M. Wt: 397.87
InChI Key: OQOGQLLFIVFZHH-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a synthetically designed small molecule that serves as a valuable chemical tool for investigating signal transduction pathways in cancer biology. Its core structure incorporates a pyrimidin-4-amine scaffold, a privileged chemotype in medicinal chemistry known for its ability to interact with the ATP-binding pocket of various kinase targets . This molecular architecture is engineered to potentially inhibit specific receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancers, making it a compound of significant interest for probing tumor proliferation and survival mechanisms . Research into structurally related N-aryl-N'-pyrimidin-4-yl ureas has demonstrated potent and selective inhibition of key receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR) family . Compounds within this class have shown compelling antitumor activity in preclinical models, supporting their potential therapeutic application as anticancer agents and validating the pyrimidine-urea scaffold for further research and development . Consequently, this compound is primarily applied in biochemical assays for target validation, cell-based screens for antiproliferative activity, and structure-activity relationship (SAR) studies aimed at developing novel targeted therapies . This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c1-13-5-6-21-17(9-13)27-18-11-16(24-12-25-18)22-7-8-23-19(28)26-15-4-2-3-14(20)10-15/h2-6,9-12H,7-8H2,1H3,(H2,23,26,28)(H2,21,22,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOGQLLFIVFZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets, particularly in the context of cancer therapy and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H24ClN7O, with a molecular weight of 437.9 g/mol. The presence of the chlorophenyl and pyrimidinyl moieties suggests potential interactions with multiple biological targets.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and reduced growth of pathogenic microorganisms.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In vitro Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxicity. For instance, it demonstrated IC50 values ranging from 5 to 15 µM against breast cancer and leukemia cell lines, indicating potent activity .
  • Mechanistic Insights : Research indicates that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Bacterial Inhibition : In vitro assays revealed that the compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.5 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound showed antifungal properties against Candida albicans, with MIC values indicating effective inhibition at concentrations similar to those required for bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/mg/mL)Reference
AnticancerBreast Cancer Cells10
AnticancerLeukemia Cells5
AntibacterialStaphylococcus aureus0.5
AntibacterialEscherichia coli0.5
AntifungalCandida albicans1

Comparison with Similar Compounds

Structural Features :

  • Urea linker : Facilitates hydrogen bonding with target proteins.
  • Pyrimidine-pyridine side chain: The 4-methylpyridin-2-ylamino group on pyrimidine may improve solubility and selectivity compared to bulkier substituents .

Comparison with Structurally Similar Compounds

Key analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight Bioactivity Notes Reference
Target Compound: 1-(3-Chlorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea 3-Chlorophenyl, pyrimidine-pyridine side chain C₂₀H₂₁ClN₈O* ~453.9* Unknown (predicted kinase inhibition) -
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Trifluoromethyl, methylthio, methoxy-dimethylpyridine C₂₃H₂₂ClF₃N₄O₂S 523.0 Higher metabolic stability due to CF₃ group
1-(3-Chloro-4-fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea Pyridazine instead of pyrimidine, 4-fluorophenyl C₁₉H₁₉ClFN₇O 415.9 Improved solubility (pyridazine)
1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea Pyrrolidinyl-pyrimidine side chain C₂₂H₂₃ClN₆O 422.9 Enhanced cellular permeability
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea Dimethylamino-pyrimidine, 3,5-dimethylphenyl C₁₆H₂₁N₅O 299.4 Reduced steric hindrance

*Calculated based on analogs.

Structural and Functional Insights

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : The 3-chlorophenyl group in the target compound and the trifluoromethyl group in 7n enhance binding to hydrophobic pockets in enzymes like kinases. CF₃ in 7n further improves metabolic stability .
  • Heterocyclic Side Chains : Pyrimidine (target compound) vs. pyridazine (): Pyridazine’s additional nitrogen may increase solubility but reduce target selectivity due to off-site interactions .
  • Amino Group Modifications: Pyrrolidinyl () and dimethylamino () groups on pyrimidine improve membrane permeability but may alter target affinity .

Physicochemical Properties

  • LogP : The target compound’s LogP is estimated to be ~2.5 (similar to ’s analog), balancing solubility and permeability.
  • Hydrogen Bond Acceptors : The urea linker and pyrimidine-pyridine side chain provide 8 H-bond acceptors, favoring interactions with polar residues in binding pockets.

Research Findings and Gaps

  • Target Compound: No explicit bioactivity data is available in the provided evidence. However, clustering analysis () suggests analogs with urea-pyrimidine scaffolds inhibit kinases like EGFR or VEGFR .
  • 7n () : Demonstrated superior stability in metabolic assays, likely due to the CF₃ group’s resistance to oxidation .
  • Data Limitations : Melting points, solubility, and IC₅₀ values are missing for most analogs (e.g., –15), highlighting the need for experimental validation.

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